molecular formula C11H15BrN2 B3199716 [1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine CAS No. 1017043-63-8

[1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine

Cat. No.: B3199716
CAS No.: 1017043-63-8
M. Wt: 255.15 g/mol
InChI Key: BUABTOHPKFPMPS-UHFFFAOYSA-N
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Description

[1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine (CAS: 1017043-63-8) is a pyrrolidine-based secondary amine with a 3-bromophenyl substituent. Its molecular formula is C₁₁H₁₅BrN₂, with a molecular weight of 255.15 g/mol. Key physicochemical properties include a predicted density of 1.38 g/cm³, boiling point of 361.1°C, and pKa of 10.12, indicative of moderate basicity .

Properties

IUPAC Name

[1-(3-bromophenyl)pyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-10-2-1-3-11(6-10)14-5-4-9(7-13)8-14/h1-3,6,9H,4-5,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUABTOHPKFPMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine and subsequent reduction. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydroxide ions, amine groups.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific receptors or enzymes .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering .

Mechanism of Action

The mechanism of action of [1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
[1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine 3-Bromo C₁₁H₁₅BrN₂ 255.15 Density: 1.38 g/cm³; Boiling Point: 361.1°C
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine 2-Fluoro C₁₁H₁₅FN₂ 194.25 Liquid at RT; Lower lipophilicity
{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine 4-Trifluoromethoxy C₁₂H₁₅F₃N₂O 276.26 Enhanced metabolic stability due to trifluoromethoxy group
[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine 2-Methoxy C₁₂H₁₈N₂O 206.29 Electron-donating methoxy group; liquid
[1-(2-Bromo-4-fluorophenyl)pyrrolidin-3-yl]methanamine 2-Bromo, 4-Fluoro C₁₁H₁₄BrFN₂ 273.14 Dual halogen effects on reactivity

Key Observations :

  • Bromine vs.
  • Substituent Position : 3-Bromo (target compound) vs. 2-Fluoro () alters steric interactions with biological targets.
  • Electron-Withdrawing Groups : Trifluoromethoxy () and bromine (target compound) may stabilize charge interactions in receptor binding.

Biological Activity

[1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C12H14BrN, with a molecular weight of 252.15 g/mol. The structure features a pyrrolidine ring substituted with a bromophenyl group, which is believed to play a significant role in its biological activity.

The mechanism of action of this compound involves interactions with various molecular targets, including receptors and enzymes. These interactions can modulate signaling pathways that are critical for cellular functions.

Key Molecular Targets:

  • Neurotransmitter Receptors : The compound may influence neurotransmitter signaling, particularly in the central nervous system.
  • Enzymatic Pathways : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against flaviviruses such as Zika and dengue. The presence of the bromine substituent may enhance the binding affinity to viral targets, thus inhibiting viral replication.

Antitumor Activity

Preliminary investigations suggest that this compound could possess antitumor properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in the bromine substituent's position or the size of the pyrrolidine ring can significantly impact its pharmacological profile.

Compound VariantSubstituent PositionBiological Activity
Original3-bromoModerate antiviral
Variant A4-bromoIncreased potency
Variant BNo bromineReduced activity

Study 1: Antiviral Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antiviral efficacy of several brominated derivatives against Zika virus. The compound this compound showed promising results with an IC50 value indicating effective inhibition of viral replication .

Study 2: Antitumor Mechanism

A separate investigation focused on the compound's effects on human cancer cell lines. The results demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased cell viability, suggesting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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